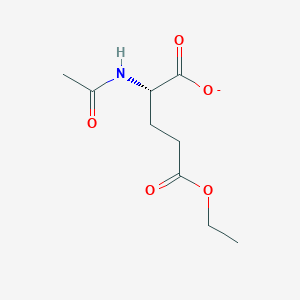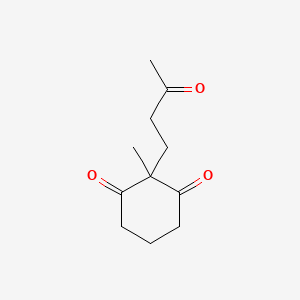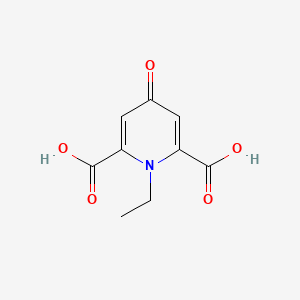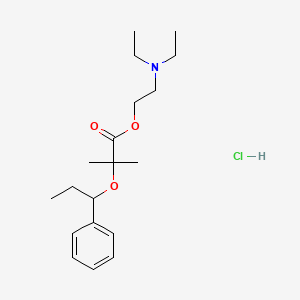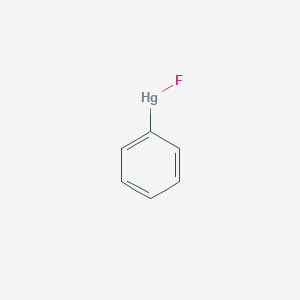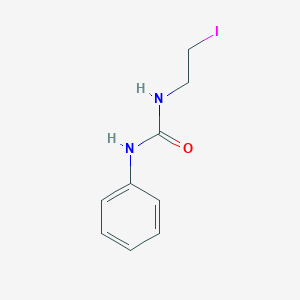
1-(2-Iodoethyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Iodoethyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an iodoethyl group and a phenyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodoethyl)-3-phenylurea typically involves the reaction of 2-iodoethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Iodoethylamine+Phenyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(2-Iodoethyl)-3-phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide. The reactions are usually conducted in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: The major products are substituted ureas with different functional groups replacing the iodine atom.
Oxidation Reactions: The major products are oxidized derivatives of the original compound.
Reduction Reactions: The major products are reduced derivatives, such as amines.
科学的研究の応用
1-(2-Iodoethyl)-3-phenylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological processes, particularly those involving iodine-containing compounds. It may also be used as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs or therapeutic agents. It may also be used in radiolabeling studies due to the presence of the iodine atom.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-(2-Iodoethyl)-3-phenylurea depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom may facilitate the formation of covalent bonds with target molecules, leading to changes in their activity or function. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
1-(2-Iodoethyl)-3-phenylurea can be compared with other similar compounds, such as:
(2-Iodoethyl)benzene: This compound lacks the urea moiety and is primarily used as a reagent in organic synthesis.
1-Iodo-3-phenylpropane: This compound has a similar structure but with a different substitution pattern. It is used in various organic transformations.
(2-Bromoethyl)benzene: This compound has a bromine atom instead of iodine and is used in similar applications as this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
5488-50-6 |
|---|---|
分子式 |
C9H11IN2O |
分子量 |
290.10 g/mol |
IUPAC名 |
1-(2-iodoethyl)-3-phenylurea |
InChI |
InChI=1S/C9H11IN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
InChIキー |
VPPNGPFWDNDQAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)

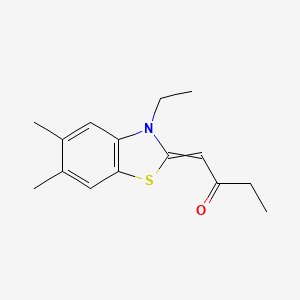
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
